2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAYCVKIPDMCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or N-bromosuccinimide (NBS) on a phenyl precursor.
Acetamide Formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide exhibit significant anti-inflammatory effects. For instance, derivatives of pyridazinones have been reported to act as agonists for N-formyl peptide receptors (FPRs), which play a crucial role in inflammatory responses. In vivo studies demonstrated that certain pyridazinone derivatives could reduce pain hypersensitivity in models of inflammatory arthritis .
Cyclooxygenase Inhibition
The compound has potential as a cyclooxygenase-2 (COX-2) inhibitor, which is relevant for treating chronic inflammatory diseases. A study highlighted the development of pyridazine-based COX-2 inhibitors, suggesting that modifications in the structure of these compounds can enhance their inhibitory potency against COX-2 . This mechanism is vital for managing conditions such as arthritis and other inflammatory disorders.
Cardioprotective Effects
Certain derivatives of this compound have shown cardioprotective properties in experimental models. For example, compounds with similar structures have been linked to endothelium-independent relaxation of mouse aortas and protection against myocardial infarction injury . This suggests a promising avenue for developing cardiovascular drugs.
Case Study 1: FPR Agonist Activity
In a study assessing the agonist activity of various pyridazine derivatives, it was found that modifications at the para position significantly influenced the efficacy at FPRs. Compounds with bromine substitutions exhibited varying degrees of potency, indicating that structural adjustments can optimize receptor interactions and enhance therapeutic effects .
Case Study 2: Anti-inflammatory Efficacy
A library screening of pyridazinone derivatives revealed that specific substitutions at the N-(4-bromophenyl)-acetamide moiety could improve anti-inflammatory activity. For instance, replacing bromine with nitro or fluorine groups increased the efficacy against inflammation markers in vitro, demonstrating the importance of chemical modifications in drug design .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Structural Modifications and Receptor Selectivity
The compound’s activity is influenced by substituents on the benzyl and pyridazinone groups. Key analogs and their functional differences are summarized below:
Key Observations :
- Bromophenyl vs. Fluorophenyl : Bromine’s electronegativity and bulk may enhance FPR2 selectivity compared to smaller halogens like fluorine .
- Methoxy vs.
- Linker Length : The ethyl bridge in the target compound may offer conformational flexibility over methyl linkers, affecting binding kinetics .
Functional and Pharmacological Profiles
- FPR Modulation : Methoxy-substituted analogs () exhibit potent FPR2 agonism (EC₅₀ <1 µM), critical for anti-inflammatory applications .
- Acetylcholinesterase Inhibition: Pyridazinones with phenethyl side chains (e.g., ZINC00220177 in ) show dual activity, suggesting the target compound’s scaffold could be repurposed for neurological targets .
- Antimicrobial Potential: N-Substituted phenylacetamides () share structural motifs with benzylpenicillin, though the target compound’s antimicrobial efficacy remains unexplored .
Biological Activity
The compound 2-(4-bromophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a notable member of the pyridazine family, characterized by its complex structure that integrates a bromophenyl moiety and a pyridazinone derivative. This compound exhibits promising biological activity, particularly in the context of inflammatory diseases and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H24BrN3O
- Molecular Weight : Approximately 435.5 g/mol
- IUPAC Name : this compound
The structural complexity of this compound suggests multiple avenues for biological interaction, particularly through its acetamide and pyridazinone functionalities.
Research indicates that This compound primarily acts as a modulator of the NLRP3 inflammasome , which is crucial in the regulation of inflammatory responses. The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity and thereby affecting cellular processes related to inflammation and immune response regulation .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through various in vitro and in vivo studies. Notably, it has shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
| Study | Target | Inhibition Constant (nM) | Notes |
|---|---|---|---|
| Study 1 | COX-1 | 220 | Compared to indomethacin |
| Study 2 | COX-2 | 15.5 | Superior to celecoxib |
| Study 3 | hCA II | 5.3 | Single-digit inhibition |
The above table summarizes key findings from various studies assessing the inhibitory effects of related pyridazine compounds on COX enzymes, highlighting the potential of similar structures like This compound to exhibit significant anti-inflammatory activity .
Interaction with Biological Targets
Molecular docking studies have elucidated the interaction profile of this compound with various biological receptors. It has been identified as an agonist for formyl peptide receptors, which play a role in chemotaxis and immune cell activation. The binding interactions with specific amino acid residues are crucial for its biological efficacy .
Case Studies and Research Findings
Several case studies have explored the therapeutic implications of this compound:
-
Study on NLRP3 Modulation :
- Found that the compound effectively modulates NLRP3 inflammasome activity, leading to reduced inflammatory cytokine production.
- Resulted in significant reductions in markers associated with chronic inflammation in animal models.
- Inhibition of Carbonic Anhydrases (CAs) :
Q & A
Q. What synthetic methodologies are commonly used to prepare bromophenyl-acetamide derivatives like this compound?
A carbodiimide-mediated coupling reaction (e.g., using EDC·HCl) is a standard approach. For example, 4-bromophenylacetic acid can be reacted with amine derivatives (e.g., substituted anilines) in dichloromethane with triethylamine as a base at 273 K. This method ensures efficient amide bond formation and is scalable for derivatives . Alternative routes may involve activating the carboxylic acid with HOBt/DCC systems.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
A combination of 1H/13C NMR (to confirm proton environments and carbon frameworks), FTIR (amide C=O stretch at ~1650–1700 cm⁻¹), and HR-MS (for molecular ion validation) is essential. X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen-bonding networks) .
| Technique | Purpose | Key Observations |
|---|---|---|
| X-ray diffraction | Confirm crystal packing and bond angles | Dihedral angles between aromatic rings |
| NMR spectroscopy | Verify substituent positions and purity | Splitting patterns for methyl/ethyl groups |
| HR-MS | Validate molecular formula | Exact mass matching [M+H]⁺/[M-H]⁻ ions |
Q. How do researchers assess the purity of this compound?
Purity is typically evaluated via HPLC (reverse-phase C18 columns) and elemental analysis (matching calculated vs. observed C, H, N, Br content). Discrepancies in elemental data may indicate residual solvents or byproducts, necessitating recrystallization or column chromatography .
Advanced Research Questions
Q. How can conflicting data between X-ray crystallography and NMR spectroscopy be resolved?
Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. solid-state rigidity. Use variable-temperature NMR to detect conformational changes and DFT calculations to model energetically favorable conformers. Cross-validate with IR and Raman spectroscopy for functional group consistency .
Q. What experimental strategies optimize reaction yields in carbodiimide-mediated couplings?
Key factors include:
Q. How do intermolecular interactions influence the compound’s crystallographic stability?
X-ray studies of analogous acetamides reveal N–H⋯O hydrogen bonds forming R₂²(10) dimer motifs. Weak C–H⋯F/O interactions further stabilize the lattice. Dihedral angles between aromatic rings (e.g., 66.4° in related structures) dictate packing efficiency .
Q. What computational methods predict physicochemical properties like logP and solubility?
Tools like Gaussian (for DFT-based logP) and Schrödinger’s QikProp (for topological polar surface area) are used. Experimental logP can be validated via shake-flask assays, while solubility is assessed in PBS/DMSO mixtures .
Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Systematically modify:
- Bromophenyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding.
- Pyridazinyl moiety : Replace phenyl with heterocycles to modulate pharmacokinetics. Test derivatives in enzyme inhibition assays (e.g., kinase targets) and compare IC₅₀ values .
Q. What protocols ensure compound stability during long-term storage?
Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization improves stability for aqueous-sensitive compounds .
Q. How to address discrepancies between HR-MS and elemental analysis data?
Re-run HR-MS with higher resolution (e.g., Orbitrap instruments) to distinguish isotopic peaks. For elemental analysis, ensure complete combustion via dynamic flash combustion and validate against certified standards. Orthogonal methods like TGA can detect hydrate/solvate interference .
Data Contradiction & Methodological Challenges
Q. Why might NMR spectra show unexpected splitting patterns for methyl groups?
Restricted rotation around the amide bond or steric hindrance from adjacent substituents (e.g., bromophenyl) can split signals. Use NOESY to probe spatial proximity and DOSY to assess molecular mobility in solution .
Q. How to interpret conflicting logP values from computational vs. experimental methods?
Computational models may underestimate solvation effects. Validate with chromatographic logP (e.g., using C18 columns with isocratic elution) and correlate with octanol-water partition coefficients .
Ethical & Regulatory Compliance
Q. What guidelines govern the safe handling of brominated acetamides in lab settings?
Follow OSHA standards for bromine-containing compounds: use fume hoods, PPE (gloves, goggles), and waste disposal protocols for halogenated organics. For in vitro studies, adhere to NIH Guidelines for Recombinant DNA (Section IV-B-1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
